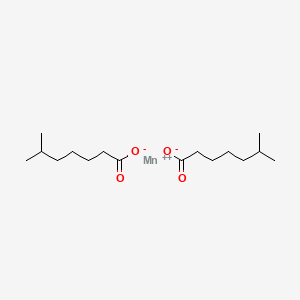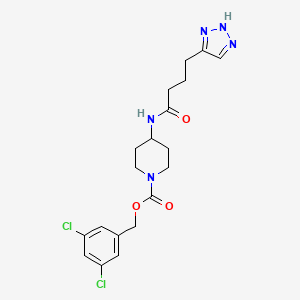![molecular formula C25H33N5S B1514942 N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B1514942.png)
N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. This compound is known for its unique structural features, which include a cinchona alkaloid moiety and a thiourea group. The presence of these functional groups imparts significant catalytic and biological properties to the compound, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea typically involves the reaction of cinchona alkaloids with isothiocyanates. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme can be represented as follows:
Starting Materials: Cinchona alkaloid (e.g., quinine or quinidine) and isothiocyanate.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene at room temperature.
Procedure: The cinchona alkaloid is dissolved in the solvent, followed by the addition of the isothiocyanate and the base. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
While the laboratory synthesis of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is well-documented, industrial production methods are less common. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea has a wide range of applications in scientific research:
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea involves its ability to form hydrogen bonds with substrates. The thiourea group acts as a hydrogen bond donor, stabilizing transition states and intermediates in catalytic reactions. This property is particularly useful in asymmetric synthesis, where the compound can induce chirality in the products.
類似化合物との比較
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxy-9-cinchonanyl]thiourea .
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea .
Uniqueness
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is unique due to its specific combination of a cinchona alkaloid and a thiourea group. This combination imparts both chiral and catalytic properties, making it highly effective in asymmetric synthesis and other catalytic processes.
特性
分子式 |
C25H33N5S |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
1-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]-3-(pyrrolidin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31) |
InChIキー |
AEPMVHRJTABIAB-UHFFFAOYSA-N |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B1514918.png)





